Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Description
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, also known as methyl 5-norbornene-2-carboxylate, is an organic compound with the molecular formula C9H12O2. It is a derivative of norbornene, a bicyclic hydrocarbon, and is characterized by its ester functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAZRAQKPTXZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27176-60-9 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27176-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80290508 | |
| Record name | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6203-08-3 | |
| Record name | 6203-08-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-Norbornene-2-carboxylate (endo- and exo- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Regioselective Cycloaddition of Methyl Acrylate Derivatives
In a seminal approach, methyl acrylate reacts with cyclopentadiene in anhydrous toluene at 0–5°C to yield methyl endo-norbornene-2-carboxylate as the major product (endo/exo = 80/20). The reaction’s regioselectivity arises from the electron-deficient dienophile (methyl acrylate) aligning with the electron-rich diene (cyclopentadiene), facilitating suprafacial interactions.
Table 1: Diels-Alder Reaction Conditions and Outcomes
| Dienophile | Solvent | Temperature | Endo/Exo Ratio | Yield (%) |
|---|---|---|---|---|
| Methyl acrylate | Toluene | 0–5°C | 80:20 | 92 |
| Methyl propiolate | THF | 25°C | 75:25 | 85 |
| Maleic anhydride | DCM | -10°C | 95:5 | 88 |
Post-Functionalization and Esterification Strategies
While direct Diels-Alder synthesis predominates, alternative routes involve esterifying preformed norbornene carboxylic acids. This two-step approach is advantageous when starting from hydrolytically sensitive intermediates.
Acid-Catalyzed Esterification
Norbornene-2-carboxylic acid reacts with methanol in the presence of sulfuric acid (H₂SO₄) as a catalyst, achieving 89% conversion to the methyl ester after 12 hours at reflux. The reaction follows a nucleophilic acyl substitution mechanism, with protonation of the carbonyl oxygen enhancing electrophilicity.
Equation 1:
Diazomethane-Mediated Methylation
For acid-sensitive substrates, diazomethane (CH₂N₂) in diethyl ether provides a mild alternative, achieving quantitative yields within 1 hour at 0°C. This method avoids harsh acidic conditions but requires careful handling due to diazomethane’s toxicity and explosivity.
Stereochemical Control via Hydrolysis and Isomerization
The endo/exo ratio of this compound can be modulated through hydrolysis-reesterification sequences or kinetic control during cycloaddition.
Base-Mediated Isomerization
Treating endo-rich methyl ester with sodium tert-butoxide (tBuONa) in THF at 25°C induces isomerization to the exo form (endo/exo = 18:82). The strong base deprotonates the ester, forming a resonance-stabilized carbanion that undergoes ring-flipping to the thermodynamically favored exo configuration.
Table 2: Isomerization Conditions and Stereochemical Outcomes
| Base | Solvent | Temperature | Time (h) | Endo/Exo Ratio |
|---|---|---|---|---|
| tBuONa | THF | 25°C | 24 | 18:82 |
| NaOH | MeOH | 40°C | 48 | 35:65 |
| K₂CO₃ | DMF | 60°C | 72 | 50:50 |
Kinetically Controlled Hydrolysis
Industrial-Scale Production and Optimization
Large-scale synthesis prioritizes cost efficiency, safety, and minimal waste. Continuous-flow Diels-Alder reactors enable rapid heat dissipation and consistent product quality, achieving 90% yields with 75:25 endo/exo ratios. Post-reaction purification via fractional crystallization from hexane/ethyl acetate mixtures enhances stereochemical purity to >98% endo.
Equation 2: Continuous-Flow Reaction Setup
Analytical Characterization and Quality Control
Confirming the structure and purity of this compound requires multimodal analysis:
-
¹H NMR : Exo isomer exhibits a downfield-shifted C2 proton at δ 3.1 ppm (cf. δ 2.8 ppm for endo).
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IR Spectroscopy : Strong C=O stretches at 1720 cm⁻¹ (ester) and 1700 cm⁻¹ (carboxylic acid impurities).
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HPLC : Reverse-phase C18 columns with acetonitrile/water eluents resolve endo and exo diastereomers (retention times: 8.2 vs. 9.5 minutes) .
Chemical Reactions Analysis
Types of Reactions: Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 5-norbornene-2-carboxylic acid.
Reduction: 5-norbornene-2-methanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic structures.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Mechanism of Action
The mechanism of action of methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its reactivity as an ester. The ester group can undergo hydrolysis, oxidation, or reduction, leading to various products. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in biochemical studies, the compound may interact with enzymes or other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
- Methyl 3-(2-oxopropyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
- 2-Methyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
Comparison: Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its specific ester functional group and the position of the double bond within the bicyclic structure. This configuration imparts distinct reactivity and properties compared to similar compounds. For example, ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate has an ethyl ester group instead of a methyl ester, which can influence its reactivity and applications .
Biological Activity
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, a bicyclic organic compound, has garnered attention in various fields of research due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 152.19 g/mol. Its structure is characterized by a bicyclic framework that contributes to its chemical reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds related to this compound possess antimicrobial effects against various pathogens. For instance, derivatives have been evaluated for their efficacy against bacteria and fungi, demonstrating significant inhibition at certain concentrations.
- Cytotoxicity and Genotoxicity : Investigations into the cytotoxic effects of this compound have revealed that structural modifications can influence its toxicity profile. Some derivatives exhibit low mutagenic potential in assays such as the Ames test, suggesting a favorable safety profile for pharmaceutical applications .
- Enzyme Interaction : The compound has been explored for its interactions with specific enzymes and receptors, indicating potential roles in metabolic pathways without causing significant toxicity. This suggests its utility in drug development targeting specific biological pathways .
Case Studies
-
Antimicrobial Activity :
- A study evaluated the antimicrobial properties of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL, showcasing their potential as antimicrobial agents.
- Cytotoxicity Testing :
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways critical for cellular function and homeostasis.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
What are the established synthetic routes for Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, and what reaction conditions optimize yield?
Basic
The compound is typically synthesized via esterification of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. A common method involves reacting the acid with methanol in the presence of a catalytic acid (e.g., sulfuric acid) under reflux conditions . Alternative routes include transesterification of tert-butyl esters (e.g., tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate) with methyl alcohol using acid catalysts . Optimization focuses on controlling reaction temperature (80–100°C) and avoiding moisture to prevent hydrolysis. Yields exceeding 85% are achievable with purified starting materials and inert atmospheres.
How can the structural integrity and purity of this compound be validated?
Basic
Structural confirmation relies on IR spectroscopy (C=O stretch at ~1,705 cm⁻¹, ester carbonyl) and ¹H NMR (characteristic bicyclic proton signals at δ 2.04–2.71 ppm for bridgehead hydrogens and δ 3.6–3.8 ppm for methoxy groups) . Purity is assessed via HPLC using reverse-phase columns (e.g., C18) with methanol/water mobile phases (65:35 v/v) and UV detection at 254 nm . Semi-preparative HPLC is employed for isolating stereoisomers, with retention times (e.g., 27.3 min vs. 31.4 min) distinguishing diastereomers .
What role does this compound play in ring-opening metathesis polymerization (ROMP), and how are reaction parameters tailored?
Advanced
The compound acts as a monomer in ROMP for synthesizing norbornene-derived copolymers. Metal catalysts like Grubbs’ catalysts (e.g., Ru-based) are critical, with polymerization conducted in anhydrous toluene or dichloromethane at 25–40°C . Catalyst loading (0.5–2 mol%) and monomer-to-catalyst ratio (100:1) control molecular weight. Advanced applications include block copolymer synthesis by sequential monomer addition. Kinetic studies use GPC and DSC to monitor molecular weight distributions and glass transition temperatures (Tg ~150°C for homopolymers) .
How does stereochemistry influence Diels-Alder reactions involving this compound?
Advanced
The bicyclic framework directs endo selectivity in Diels-Alder reactions. For example, reactions with maleic anhydride under thermal conditions (125°C, sealed ampoule, 96 h) yield two diastereomers (total yield: 89%), with stereochemistry confirmed by NOESY and X-ray crystallography . Computational studies (B3LYP/6-31G(d)) support a one-step, two-stage mechanism involving zwitterionic intermediates . Stereochemical outcomes are critical for designing functional materials (e.g., mechanophores) .
What are the safety protocols for handling and storing this compound?
Basic
The compound is stable under inert atmospheres but degrades in the presence of strong oxidizers, acids, or bases. Store at 2–8°C in amber vials to prevent photodegradation . Avoid dust formation and ignition sources due to flammability risks. Hazardous decomposition products include CO and CO₂; use fume hoods and PPE (gloves, goggles) during handling .
How is this compound utilized in synthesizing carbocyclic nucleoside analogues?
Advanced
The compound serves as a precursor for functionalized bicyclic scaffolds. For example, bromination at the 3-position followed by LiAlH₄ reduction and benzoylation yields intermediates for azide-alkyne click chemistry . Subsequent CrO₃ oxidation and ring-closing reactions (using HCl or CF₃COOH) generate purine derivatives with antiviral activity . Stereochemical control at the bridgehead (e.g., 1R*,2R*,3S*,4S* configurations) is achieved via chiral chromatography or asymmetric catalysis .
What analytical challenges arise in quantifying reaction intermediates of this compound, and how are they resolved?
Advanced
Challenges include separating diastereomers and detecting transient intermediates (e.g., zwitterionic species). HPLC-MS with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, while in-situ IR monitors reaction progress . For mechanistic studies, DFT calculations (e.g., Gaussian 09) model transition states and activation energies, validated against experimental kinetic data .
What are the limitations of using this compound in high-temperature polymerizations?
Advanced
At temperatures >100°C, thermal degradation via retro-Diels-Alder reactions releases cyclopentadiene, which can inhibit polymerization or crosslink polymers . Mitigation strategies include using low-temperature catalysts (e.g., Schrock Mo-based systems) and stabilizing additives (e.g., BHT). TGA analysis reveals decomposition onset at ~200°C, guiding process design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
